2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromeno[2,3-c]pyrrole derivative characterized by a fused tricyclic scaffold. This compound features:
- A 3-nitrophenyl group at position 1, introducing strong electron-withdrawing properties.
- Methyl substituents at positions 6 and 7, modulating steric and electronic effects.
The synthesis of this compound is achieved via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 3-nitrobenzaldehyde, and 3-(dimethylamino)propylamine under mild conditions . Chromeno[2,3-c]pyrroles are underexplored in the literature, with early work by Vydzhak et al. Recent advances in multicomponent protocols enable the synthesis of 223 analogs, including this compound, with yields up to 86% and >95% purity .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-14-11-18-19(12-15(14)2)32-23-20(22(18)28)21(16-7-5-8-17(13-16)27(30)31)26(24(23)29)10-6-9-25(3)4/h5,7-8,11-13,21H,6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQUOMOKUYBJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the nitrophenyl group: This step often involves a nitration reaction using nitric acid or a similar nitrating agent.
Attachment of the dimethylamino propyl group: This can be done through a substitution reaction, where a suitable leaving group is replaced by the dimethylamino propyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving the nitrophenyl group.
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Key Observations :
Reaction Conditions and Yields
The target compound is synthesized via the optimized multicomponent reaction (MCR) protocol (Scheme 3, ):
Reactants: Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 3-nitrobenzaldehyde, 3-(dimethylamino)propylamine.
Yield : Estimated 50–70% (based on comparable nitro-substituted analogs ).
Comparison with Other Derivatives :
Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activity that merits detailed exploration. This article focuses on its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of chromeno-pyrrole derivatives, characterized by its unique structural features:
- Core Structure : The chromeno-pyrrole framework provides a scaffold that can interact with various biological targets.
- Functional Groups : The presence of dimethylamino and nitrophenyl groups suggests potential for diverse interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 318.35 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest it may exhibit:
- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, related chalcone derivatives have demonstrated IC50 values indicating effective COX-1 and COX-2 inhibition .
- Antioxidant Activity : Compounds with similar structures often possess antioxidant properties, which help mitigate oxidative stress in cells.
Case Studies and Research Findings
- Inhibition of COX Enzymes : A study on related compounds indicated that derivatives with nitrophenyl substitutions exhibited potent COX inhibition. For example, the compound 3-(4-cyanophenyl)prop-2-en-1-one showed IC50 values of 23.1 μM for COX-1 and 27.1 μM for COX-2 .
- Cytotoxicity Studies : Research has indicated that certain chromeno-pyrrole derivatives can induce apoptosis in cancer cell lines. A specific derivative demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 μM.
- Neuroprotective Effects : In vitro studies suggest potential neuroprotective properties against oxidative damage in neuronal cell lines. These effects are hypothesized to be mediated through the modulation of reactive oxygen species (ROS) levels.
Table 2: Summary of Biological Activities
Q & A
Q. Advanced
- Thermogravimetric Analysis (TGA) : Determine decomposition onset (e.g., 195–197°C).
- DSC : Identify melting points and polymorph transitions.
- Forced degradation studies : Expose to acidic (HCl, 40°C), basic (NaOH, 40°C), and oxidative (H₂O₂) conditions. LC-MS monitors degradation products (e.g., nitro-to-amine reduction under UV light) .
What computational methods predict target interactions and binding modes?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR, ΔG = −9.2 kcal/mol).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
- QSAR models : Use Hammett constants (σ) of substituents to predict IC₅₀ trends .
How should analytical methods be validated for purity assessment?
Q. Advanced
- HPLC : Use a C18 column, gradient elution (ACN:H₂O, 40:60 to 90:10), and UV detection at 254 nm.
- Validation parameters : Linearity (R² > 0.995), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and precision (%RSD < 2%).
- Impurity profiling : Identify byproducts (e.g., dimerization products at Rf 0.3) via LC-HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
